molecular formula C6H6BrNO3 B1415183 Ethyl 2-bromooxazole-5-carboxylate CAS No. 1060816-22-9

Ethyl 2-bromooxazole-5-carboxylate

Cat. No. B1415183
M. Wt: 220.02 g/mol
InChI Key: VZYKDUOPMKESLS-UHFFFAOYSA-N
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Description

Ethyl 2-bromooxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 . It is a white to yellow to orange to yellow-brown solid or liquid . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromooxazole-5-carboxylate is 1S/C6H6BrNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 . This indicates the presence of a bromine atom, an oxazole ring, and an ethyl ester group in the molecule. The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Ethyl 2-bromooxazole-5-carboxylate is a white to yellow to orange to yellow-brown solid or liquid . It has a molecular weight of 220.02 . The compound is likely to be soluble in common organic solvents, given its structure.

Scientific Research Applications

Crystal Structure Analysis

  • Ethyl 2-aminooxazole-5-carboxylate, a related compound, has a crystal structure consisting of planar sheets connected by hydrogen bonding, with interactions between sheets limited to dipole-dipole interactions (Kennedy et al., 2001).

Synthesis of Heteroarylated Oxazoles

  • Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate offers a route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles, a method applied to synthesize natural products like balsoxin and texaline (Verrier et al., 2008).

Novel Method for Synthesizing 2-Aminothiazole-5-carboxylates

  • A new method involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide leads to 2-aminothiazole-5-carboxylates, showing 60–98% yields (Zhao et al., 2001).

Solvent-Free Synthesis of 1,3-Oxazoline-2-thiones

  • Efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions is described, involving reactions with ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate (Yavari et al., 2008).

Antimicrobial Study of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and exhibited antimicrobial activities against various bacteria and fungi, with their structures confirmed by spectral techniques (Desai et al., 2019).

Synthesis of Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate

  • Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized via a Pd-catalyzed amide coupling, followed by bromination of an enamide and cyclization, useful in macrocyclic azole peptide synthesis (Magata et al., 2017).

A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline

  • Synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate from methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate, leading to a new compound with unique properties (Pokhodylo & Obushak, 2019).

Strecker Approach to Ethyl 5-Aminothiazole-4-carboxylates

  • A Strecker approach to 2-substituted ethyl 5-aminothiazole-4-carboxylates, involving addition to ethyl glyoxylate and subsequent reactions, yielding the target heterocycles (Cheng et al., 2016).

Safety And Hazards

Ethyl 2-bromooxazole-5-carboxylate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKDUOPMKESLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653325
Record name Ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromooxazole-5-carboxylate

CAS RN

1060816-22-9
Record name Ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-1,3-oxazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromooxazole-5-carboxylate
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Ethyl 2-bromooxazole-5-carboxylate

Citations

For This Compound
1
Citations
X Zhao, J Feng, J Zhang, Z Han, Y Hu, HH Shao… - … Pharmaceutica Sinica B, 2023 - Elsevier
… Compound 15 (147 mg, 90%) was prepared as general procedure A from ethyl 2-bromooxazole-5-carboxylate (80 mg, 0.36 mmol) as a white solid. UPLC purity 98.08%. H NMR (500 …
Number of citations: 0 www.sciencedirect.com

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